Pyrilamine

Catalog No.
S534993
CAS No.
91-84-9
M.F
C17H23N3O
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrilamine

CAS Number

91-84-9

Product Name

Pyrilamine

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3

InChI Key

YECBIJXISLIIDS-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
1 G DISSOLVES IN ABOUT 0.4 ML WATER; SLIGHTLY SOL IN BENZENE, ETHER; 1 G DISSOLVES IN ABOUT 15 ML ABS ALCOHOL /MALEATE/
1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM
7.81e-01 g/L

Synonyms

Anthisan, Boots Bite and Sting Relief, Kriptin, Maleate, Mepyramine, Maleate, Pyrilamine, Mepyramine, Mepyramine Maleate, Pyranisamine, Pyrilamine, Pyrilamine Maleate

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2

The exact mass of the compound Pyrilamine is 285.1841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1 g dissolves in about 2 ml chloroform7.81e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13136. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines. It belongs to the ontological category of ethylenediamine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Histamine Receptor Antagonism and Allergy Management

Pyrilamine's primary function is blocking histamine receptors, particularly H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, itching, and sneezing. By competitively binding to these receptors, pyrilamine prevents histamine from exerting its effects, offering symptomatic relief for allergies. Research continues to investigate its efficacy in managing various allergic conditions, including allergic rhinitis (hay fever) and allergic skin reactions.

[^1] [^2] [^3]

Pyrilamine, also known as mepyramine, is a first-generation antihistamine primarily used for treating allergic reactions and symptoms associated with the common cold. Its chemical formula is C17H23N3OC_{17}H_{23}N_{3}O, and it often appears as a maleate salt, specifically pyrilamine maleate, which enhances its solubility and stability. Pyrilamine functions as an inverse agonist at the histamine H1 receptor, effectively blocking the action of histamine in the body and alleviating symptoms such as itching and swelling .

Pyrilamine acts as an inverse agonist at histamine H1 receptors. Histamine, a signaling molecule in the body, binds to H1 receptors and triggers allergic reactions. Pyrilamine occupies the receptor site but exerts the opposite effect, preventing histamine from binding and leading to symptom relief [].

Pyrilamine is generally well-tolerated, but drowsiness is a common side effect due to its ability to cross the blood-brain barrier []. In high doses, it can cause anticholinergic effects like dry mouth, constipation, and urinary retention [].

  • Toxicity: The oral median lethal dose (LD50) in rats is 4000 mg/kg [], indicating moderate toxicity.
  • Flammability: Pyrilamine is not flammable [].

Safety Precautions:

Pregnant and breastfeeding women, as well as individuals with certain medical conditions, should consult a healthcare professional before using pyrilamine [].

Typical of amines. It reacts with acids to form salts, such as pyrilamine maleate. For instance, when pyrilamine is treated with maleic acid, it forms pyrilamine maleate through an exothermic neutralization reaction. Additionally, pyrilamine can participate in demethylation reactions; for example, reacting with hydrobromic acid can yield 2-(2-dimethylaminoethyl)aminopyridine .

Key Reactions

  • Formation of Pyrilamine Maleate:
    Pyrilamine+Maleic AcidPyrilamine Maleate\text{Pyrilamine}+\text{Maleic Acid}\rightarrow \text{Pyrilamine Maleate}
  • Demethylation:
    Pyrilamine+HBr2(2dimethylaminoethyl)aminopyridine\text{Pyrilamine}+\text{HBr}\rightarrow 2-(2-\text{dimethylaminoethyl})\text{aminopyridine}

Pyrilamine exhibits significant biological activity as an antihistamine. It selectively binds to the H1 receptor, preventing histamine from exerting its effects such as vasodilation and increased vascular permeability. This mechanism results in reduced symptoms of allergic reactions, including pruritus (itching) and urticaria (hives). Furthermore, due to its ability to cross the blood-brain barrier, pyrilamine can induce sedation, making it useful in treating insomnia and anxiety disorders .

Pharmacodynamics

  • H1 Receptor Antagonism: Pyrilamine competes with histamine for binding sites on H1 receptors.
  • Sedative Effects: It may cause drowsiness due to central nervous system penetration.

  • Alkylation of Amines:
    • Dimethylaminoethyl chloride is reacted with a suitable pyridine derivative.
  • Formation of Maleate Salt:
    • The resulting base is then treated with maleic acid to produce pyrilamine maleate.

Example Reaction

  • Synthesis of Pyrilamine:
    Dimethylaminoethyl chloride+Pyridine derivativePyrilamine\text{Dimethylaminoethyl chloride}+\text{Pyridine derivative}\rightarrow \text{Pyrilamine}

Pyrilamine is utilized in various therapeutic contexts:

  • Allergy Relief: Effective in treating allergic rhinitis and conjunctivitis.
  • Cold Symptoms: Commonly included in over-the-counter medications for the relief of cold symptoms.
  • Topical Treatments: Active ingredient in creams for insect bites and stings .

Pyrilamine has been evaluated for its interactions with other drugs and substances. Notably:

  • CNS Depressants: Co-administration with other sedatives or alcohol may enhance drowsiness.
  • Anticholinergic Agents: Minimal interaction due to low anticholinergic activity compared to other antihistamines .

Pyrilamine shares structural and functional similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DiphenhydramineC_{17}H_{21}N}Higher anticholinergic activity; more sedative.
ChloropyramineC_{17}H_{22}ClN_{3}Contains chlorine; used primarily for allergies.
PromethazineC_{16}H_{20}N_{2}SAntihistaminic and antiemetic properties.
DoxylamineC_{17}H_{22}N_{2}Commonly used in sleep aids; significant sedation.

Uniqueness of Pyrilamine

Pyrilamine stands out due to its high selectivity for the H1 receptor over muscarinic receptors, making it less likely to cause anticholinergic side effects compared to other first-generation antihistamines like diphenhydramine .

Classical synthetic pathways for pyrilamine primarily rely on amine alkylation and condensation reactions, representing well-established methodologies that have been employed in industrial settings for decades. The most fundamental approach involves the sequential alkylation of pyridine-containing intermediates with appropriate electrophiles to construct the target molecular framework [2].

The cornerstone synthetic route begins with the nucleophilic substitution of 2-chloropyridine with N,N-dimethylethylenediamine, forming the key intermediate N-(2-pyridyl)-N',N'-dimethylethylenediamine . This reaction typically proceeds under elevated temperatures ranging from 80-120°C in the presence of a base catalyst, achieving yields of approximately 65-75%. The reaction mechanism follows a classical nucleophilic aromatic substitution pathway, where the electron-deficient pyridine ring facilitates the displacement of the chloride leaving group [3].

The subsequent alkylation step involves the reaction of this intermediate with 4-methoxybenzyl chloride to introduce the characteristic methoxybenzyl moiety . This alkylation reaction demonstrates excellent regioselectivity, preferentially occurring at the secondary amine nitrogen rather than the dimethylamine functionality. The reaction conditions are relatively mild, typically requiring temperatures between room temperature and 60°C, and achieve yields of 80-90% .

Table 3.1: Classical Synthetic Routes for Pyrilamine

MethodStarting MaterialsReaction ConditionsTypical Yield (%)Main Challenges
Amine Alkylation of 2-Chloropyridine2-Chloropyridine + N,N-DimethylethylenediamineHeating at 80-120°C, Base catalyst65-75Side reactions, Purification
Condensation of N,N-DimethylethylenediamineN,N-Dimethylethylenediamine + 2-Pyridyl derivativeReflux conditions, 2-4 hours70-80Selectivity issues
Alkylation with 4-Methoxybenzyl Chloride4-Methoxybenzyl chloride + Intermediate amineRoom temperature to 60°C, Base80-90Regioselectivity control
Direct Nucleophilic SubstitutionPyridine derivative + Alkyl halideSN2 mechanism, Mild heating60-70Overalkylation
Maleate Salt FormationPyrilamine base + Maleic acidStoichiometric amounts, Crystallization90-95Crystal purity control

Alternative condensation approaches utilize multi-component reactions where the pyrilamine framework is assembled through the simultaneous combination of multiple reactants [4] [5]. These methodologies often employ Hantzsch-type condensation reactions, where carbonyl compounds, amines, and other reactive intermediates are combined under controlled conditions to form the desired heterocyclic structure [6]. While these approaches offer synthetic efficiency, they typically require careful optimization of reaction parameters to achieve satisfactory yields and selectivity.

The formation of pyrilamine maleate salt represents the final critical step in classical synthetic routes [7]. This process involves the stoichiometric combination of pyrilamine base with maleic acid under carefully controlled crystallization conditions. The salt formation not only improves the chemical stability and handling properties of the final product but also facilitates purification through selective crystallization techniques. Typical yields for this transformation exceed 90-95%, making it highly efficient for industrial applications [7].

Modern Catalytic Approaches in Pyrilamine Synthesis

Contemporary synthetic methodologies have introduced sophisticated catalytic approaches that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to classical methods. These advanced techniques leverage transition metal catalysis and novel synthetic strategies to address traditional limitations in pyrilamine synthesis [8] [9].

Palladium-catalyzed cross-coupling reactions represent a significant advancement in pyridine chemistry, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds under mild conditions [8]. These methodologies typically employ palladium acetate in combination with specialized phosphine ligands to facilitate coupling between aryl halides and boronic acid derivatives. The catalytic system demonstrates excellent functional group tolerance and achieves high selectivity for the desired regioisomer, addressing many of the selectivity challenges associated with classical synthetic approaches [8].

The development of self-limiting alkylation chemistry using N-aminopyridinium salts has emerged as a particularly innovative approach [10]. This methodology employs copper-catalyzed Chan-Lam coupling conditions with CuF₂ as the primary catalyst [10]. The key advantage of this approach lies in its ability to achieve selective monoalkylation without the overalkylation products that plague traditional amine alkylation reactions. The mechanism involves the formation of highly nucleophilic pyridinium ylide intermediates that undergo facile alkylation, followed by in situ depyridylation to afford the desired secondary amine products [10].

Table 3.2: Modern Catalytic Approaches for Pyrilamine Synthesis

Catalytic SystemCatalystSubstrate ScopeAdvantagesLimitations
Palladium-Catalyzed Cross-CouplingPd(OAc)₂/Phosphine ligandsAryl halides and boronic acidsHigh selectivity, Mild conditionsCost of catalyst, Air sensitivity
Copper-Catalyzed Chan-Lam CouplingCuF₂/Base systemN-Aminopyridinium saltsSelf-limiting alkylationLimited substrate scope
Rhodium-Catalyzed HydrogenationRh complexes with chiral ligandsPyridinium saltsEnantioselective synthesisComplex ligand synthesis
Iron-Mediated CondensationFeCl₃/Lewis acidβ-Keto compoundsOne-pot synthesisHarsh reaction conditions
Transition Metal CatalysisVarious TM complexesPyridine derivativesFunctional group toleranceCatalyst recovery issues

Rhodium-catalyzed asymmetric synthesis has found application in the preparation of enantioenriched pyridine derivatives [9]. These methodologies employ chiral rhodium complexes to facilitate enantioselective carbometalation reactions, enabling the synthesis of stereochemically defined products. The approach demonstrates particular utility in accessing 3-substituted tetrahydropyridines, which serve as valuable precursors to complex piperidine derivatives [9].

Iron-mediated condensation reactions offer an environmentally benign alternative to traditional synthetic approaches [5]. These methodologies utilize iron(III) chloride as a Lewis acid catalyst to promote condensation reactions between β-keto compounds and other reactive partners. The iron-catalyzed approach typically proceeds under one-pot conditions, offering synthetic efficiency and reduced environmental impact compared to multi-step classical procedures [5].

Purification Techniques and Quality Control Measures

Industrial purification of pyrilamine requires sophisticated methodologies to achieve the high purity standards demanded by pharmaceutical applications. The selection of appropriate purification techniques depends on factors including batch size, required purity level, economic considerations, and regulatory requirements [11] [12].

Recrystallization remains the most widely employed purification technique for large-scale pyrilamine production [13]. The process typically utilizes ethanol as the primary solvent, with ethyl acetate serving as an anti-solvent to promote selective crystallization [13]. This mixed solvent system enables precise control over crystal nucleation and growth, resulting in products with melting points between 123.7-126.1°C and purities exceeding 95-98% [13]. The recrystallization process requires careful optimization of parameters including temperature ramping rates, cooling profiles, and agitation conditions to ensure consistent crystal quality and minimize impurity incorporation [14].

Table 3.3: Purification Techniques for Pyrilamine

TechniqueSolvent SystemPurity Achieved (%)Recovery Yield (%)Industrial Applicability
RecrystallizationEthanol/Ethyl acetate95-9880-90High - Cost effective
Column ChromatographySilica gel, various eluents98-9970-85Medium - Moderate scale
HPLC PurificationC18 columns, ACN/Water>9960-80Low - Analytical/small scale
DistillationReduced pressure90-9585-95Medium - Volatile compounds
Acid-Base ExtractionAqueous acid/base85-9575-90High - Large scale

High-performance liquid chromatography represents the gold standard for analytical-scale purification and quality assessment [11] [15]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases enables the separation of pyrilamine from structurally related impurities with baseline resolution [15] [16]. Advanced HPLC methods incorporate gradient elution profiles and specialized detection techniques to achieve purities exceeding 99%, though the technique is primarily limited to analytical and small preparative scales due to economic constraints [11].

Comprehensive quality control measures ensure that purified pyrilamine meets stringent pharmaceutical specifications [12]. Chemical purity assessment employs validated HPLC methods with UV detection at 230-310 nm, targeting minimum purity levels of 98.0% [11] [12]. Physical characterization includes melting point determination (100-103°C), water content analysis (≤0.5%), and residual solvent testing according to International Conference on Harmonisation guidelines [12] [17].

Table 3.4: Quality Control Specifications for Pyrilamine Maleate

ParameterSpecificationTest MethodAcceptance Criteria
Chemical Purity≥98.0% (HPLC)HPLC with UV detectionUSP/EP standards
Melting Point100-103°CCapillary melting pointPharmacopoeial range
Water Content≤0.5%Karl Fischer titrationMoisture control
Residual SolventsWithin ICH limitsGC headspace analysisICH Q3C guidelines
Related Substances≤2.0% totalHPLC with gradientImpurity profiling
Optical RotationNot specifiedPolarimetryChiral purity
pH (1% solution)4.5-5.5pH meterSolution stability
Heavy Metals≤10 ppmICP-MS or AASSafety limits

Advanced analytical techniques including infrared spectroscopy and elemental analysis provide additional verification of product identity and purity [18]. These complementary methods enable comprehensive characterization of the crystalline form and detection of polymorphic variations that could impact pharmaceutical performance.

Scale-Up Challenges in Industrial Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical and operational challenges that require systematic engineering solutions [19]. Scale-up difficulties primarily arise from fundamental differences in heat and mass transfer characteristics, mixing efficiency, and reaction kinetics between small and large-scale systems.

Heat transfer limitations represent one of the most critical challenges in pyrilamine manufacturing scale-up [19]. Laboratory-scale reactions benefit from efficient heat removal due to favorable surface-area-to-volume ratios, enabling precise temperature control. Industrial-scale vessels experience heat accumulation and temperature gradients that can lead to hot spot formation, compromising product quality and promoting unwanted side reactions [19]. Mitigation strategies include enhanced heat exchanger design, improved jacket configurations, and the implementation of internal cooling elements to maintain temperature uniformity.

Table 3.5: Scale-Up Challenges in Pyrilamine Manufacturing

Challenge CategorySmall ScaleLarge Scale IssuesMitigation Strategies
Heat TransferEfficient heat removalHeat accumulation, Hot spotsImproved heat exchange design
Mass TransferGood mass transferDiffusion limitationsEnhanced mixing systems
Mixing EfficiencyHomogeneous mixingNon-uniform mixingCFD modeling, Better agitation
Reaction KineticsControlled kineticsScale-dependent ratesKinetic modeling, PAT
Product QualityHigh purityBatch-to-batch variationQbD approach, Statistical control
Equipment DesignLab equipmentEquipment limitationsPilot plant studies
Process ControlManual controlProcess automation neededAdvanced process control
Economic FactorsMaterial cost focusTotal cost optimizationEconomic optimization

Mass transfer constraints become increasingly significant as reactor dimensions increase [19]. The enhanced diffusion path lengths in large-scale systems can limit the transport of reactants and products, affecting reaction rates and selectivity. Advanced mixing systems incorporating computational fluid dynamics modeling enable optimal impeller design and positioning to maximize mass transfer efficiency while minimizing energy consumption.

Process optimization requires the implementation of Quality by Design principles and statistical process control methodologies [19]. These approaches enable systematic identification of critical process parameters and establishment of robust operating ranges that ensure consistent product quality across manufacturing campaigns. Advanced process control systems incorporating real-time monitoring and feedback mechanisms provide the precision necessary for successful scale-up implementation.

Economic optimization represents a fundamental driver in industrial scale-up, requiring careful balance between capital expenditure, operating costs, and production efficiency [20] [21]. The global pyrilamine maleate market, valued at approximately 0.39 billion USD in 2023 with projected growth to 0.54 billion USD by 2032, demonstrates sustained demand that justifies investment in optimized manufacturing infrastructure [20]. Market dynamics including increasing prevalence of allergic diseases and expanding therapeutic applications continue to drive demand for cost-effective, high-quality pyrilamine production [20] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pyrilamine is a viscous brown liquid. (NTP, 1992)
Solid

Color/Form

OILY LIQUID

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

285.184112366 g/mol

Monoisotopic Mass

285.184112366 g/mol

Boiling Point

334 to 342 °F at 0.06 mmHg (NTP, 1992)
201 °C @ 5 MM HG

Heavy Atom Count

21

Density

1.074 at 70.5 °F (NTP, 1992) - Denser than water; will sink

LogP

3.27
3.27 (LogP)

Appearance

Solid powder

Melting Point

MELTING POINT: 143-143.5 °C /HYDROCHLORIDE/, 100-101 °C /MALEATE/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HPE317O9TL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of allergic conditions, symptomatic relief of hypersensitivity reaction, and treatment of pruritic skin disorders.

Therapeutic Uses

Anti-Allergic Agents; Histamine H1 Antagonists
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also used in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for PYRILAMINE (11 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Sleep Aids, Pharmaceutical

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA02 - Mepyramine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AC - Substituted ethylene diamines
R06AC01 - Mepyramine

Mechanism of Action

Mepyramine is a histamine H1 receptor inverse agonist. It binds to a G protein-coupled form of the receptor and promotes a G protein-coupled inactive state of the H1 receptor that interferes with the Gq/11-mediated signaling. Mepyramine competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus. The sedative properties of Mepyramine occur at the subcortical level of the CNS.
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/
H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/
H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/
Some H1 antagonists possess local anesthetic activity ... . /Histamine Antagonists: H1 Antagonists/
For more Mechanism of Action (Complete) data for PYRILAMINE (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

91-84-9
59-33-6

Absorption Distribution and Excretion

The H1 antagonists are well absorbed from the gi tract. Following oral administration, peak plasma concn are achieved in 2 to 3 hr and effects usually last 4 to 6 hr; however, some of the drugs are much longer acting ... . /Histamine Antagonists: H1 Antagonists/
... H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /Histamine Antagonists: H1 Antagonists/

Metabolism Metabolites

MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/
H1 blockers are among the many drugs that induce hepatic microsomal enzymes, and they may facilitate their own metabolism. /Histamine Antagonists: H1 Antagonists/

Wikipedia

Mepyramine
Sodium_methylsulfinylmethylide

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system excitation, and an increased tendency toward convulsions. A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/
Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/
Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/
H1 antagonists are most useful in acute exudative types of allergy that present with symptoms of rhinitis, urticaria, and conjunctivitis. Their effect, however, is purely palliative and confined to the suppression of symptoms attributable to the histamine-antibody reaction. The drugs do not diminish the intensity of this reaction, which is the cause of the various hypersensitivity diseases. /Histamine Antagonist: H1 Antagonists/
For more Drug Warnings (Complete) data for PYRILAMINE (11 total), please visit the HSDB record page.

Methods of Manufacturing

PREPARED BY CONDENSING 2-(N-P-METHOXYBENZYL)-AMINOPYRIDINE WITH DIMETHYLAMINOETHYL CHLORIDE, OR BY CONDENSING N,N-DIMETHYLAMINOETHYL-ALPHA-AMINOPYRIDINE WITH P-METHOXYBENZYL CHLORIDE IN THE PRESENCE OF SODAMIDE OR LITHAMIDE.
TREATMENT OF THE PURE BASE WITH AN EQUIMOLAR QUANTITY OF MALEIC ACID YIELDS THE MALEATE. /MALEATE/

Analytic Laboratory Methods

HIGH PRESSURE LIQ CHROMATOGRAPHY PROCEDURE USING AN INTERMEDIATE POLARITY COLUMN WAS USED TO ASSAY PYRILAMINE SALTS.
QUANTITATIVE DETERMINATIONS OF PYRILAMINE MALEATE IN AN EXPECTORANT BY HIGH PRESSURE LIQUID CHROMATOGRAPHY.
AOAC Method 959.16, Pyrilamine in cough syrup, spectrophotometric method, detection limit not reported.

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use /of other photosensitizing medications/ with antihistamines may cause additive photosensitizing effects. /Antihistamines/

Stability Shelf Life

STABLE IN AIR /MALEATE/
SENSITIVE TO LIGHT /MALEATE/

Dates

Last modified: 08-15-2023

The effect of pulmonary surfactant on the airway smooth muscle after lipopolysaccharide exposure and its mechanisms

J Topercerova, M Kolomaznik, J Kopincova, Z Nova, A Urbanova, D Mokra, J Mokry, A Calkovska
PMID: 31928045   DOI: 10.33549/physiolres.934410

Abstract

Pulmonary surfactant has a relaxing effect on the airway smooth muscle (ASM), which suggests its role in the pathogenesis of respiratory diseases associated with hyperreactivity of the ASM, such as asthma and chronic obstructive pulmonary disease (COPD). The ASM tone may be directly or indirectly modified by bacterial wall component lipopolysaccharide (LPS). This study elucidated the effect of LPS on the ASM reactivity and the role of surfactant in this interaction. The experiments were performed using ASM of adult guinea pigs by in vitro method of tissue organ bath (ASM unexposed-healthy or exposed to LPS under in vitro conditions) and ASM of animals intraperitoneally injected with LPS at a dose 1 mg/kg of b.w. once a day during 4-day period. Variable response of LPS was controlled by cyclooxygenase inhibitor indomethacin and relaxing effect of exogenous surfactant was studied using leukotriene and histamine receptor antagonists. The exogenous surfactant has relaxing effect on the ASM, but does not reverse LPS-induced smooth muscle contraction. The results further indicate participation of prostanoids and potential involvement of leukotriene and histamine H1 receptors in the airway smooth muscle contraction during LPS exposure.


Histamine receptors mediate contraction of reticular groove smooth muscle of adult goats

V A Aneesha, Renjith P Gopi, Sanjay Kumawat, V S Susanth, S Vineetha, Dinesh Kumar
PMID: 32128873   DOI: 10.1111/ahe.12546

Abstract

The present study was conducted to evaluate the effect of histamine and to characterise its receptor subtypes in reticular groove (RG) smooth muscle of adult goats. The studies were done using floor and lip regions of RG. We used tension experiments on smooth muscle of RG isolated from adult goat for functional characterisation of H
and H
receptors. Western blotting and immunohistochemistry experiments were conducted for molecular characterisation of these receptors. Histamine evoked concentration-dependent contraction of isolated RG circular and longitudinal smooth muscle preparation. Pyrilamine antagonised the action of histamine. Histamine did not induce any relaxant effect on RG preparations. Additionally, cimetidine did not produce any significant effect on histamine-induced response. Non-selective histaminic receptor antagonist cyproheptadine attenuated the contraction response to histamine in the smooth muscle. Molecular characterisation and localisation of H
and H
receptor proteins confirmed the presence of these receptors in RG. It is most likely that histamine-induced contractile effect in RG smooth muscle of goats is mediated by H
histaminic receptors.


Persistent activation of histamine H

Takayoshi Masuoka, Ryo Ikeda, Shiro Konishi
PMID: 30943384   DOI: 10.1016/j.neuropharm.2019.03.036

Abstract

Behavioral studies using pharmacological tools have implicated histamine H
receptors in cognitive function via their interactions with N-methyl-D-aspartate receptors (NMDARs) in the hippocampus. However, little is known about the neurophysiological mechanism that underlies the interaction between H
receptors and NMDARs. To explore how H
receptor activation affects hippocampal excitatory neurotransmission and synaptic plasticity, this study aimed to examine the effect of H
receptor ligands on both NMDAR-mediated synaptic currents and long-term potentiation (LTP) at synapses between Schaffer collaterals and CA1 pyramidal neurons using acute mouse hippocampal slices. We found that the H
receptor antagonist/inverse agonists, pyrilamine (0.1 μM) and cetirizine (10 μM), decreased the NMDAR-mediated component of stimulation-induced excitatory postsynaptic currents (EPSCs) recorded from CA1 pyramidal neurons without affecting the AMPA receptor-mediated component of EPSCs and its paired pulse ratio. Pretreatment of slices with either the glial metabolism inhibitor, fluoroacetate (5 mM), or D-serine (100 μM) diminished the pyrilamine- or cetirizine-induced attenuation of the NMDAR-mediated EPSCs. Furthermore, the LTP of field excitatory postsynaptic potentials induced following high frequency stimulation of Schaffer collaterals was attenuated with application of pyrilamine or cetirizine. Pretreatment with D-serine again attenuated the pyrilamine-induced suppression of LTP. Our data suggest that H
receptors in the CA1 can undergo persistent activation induced by their constitutive receptor activity and/or tonic release of endogenous histamine, resulting in facilitation of the NMDAR activity in a manner dependent of astrocytes and the release of D-serine. This led to the enhancement of NMDA-component EPSC and LTP at the Schaffer collateral-CA1 pyramidal neuron synapses.


Inonotus obliquus attenuates histamine-induced microvascular inflammation

Sumreen Javed, Kevin Mitchell, Danielle Sidsworth, Stephanie L Sellers, Jennifer Reutens-Hernandez, Hugues B Massicotte, Keith N Egger, Chow H Lee, Geoffrey W Payne
PMID: 31437163   DOI: 10.1371/journal.pone.0220776

Abstract

Cell-to-cell communication is a key element of microvascular blood flow control, including rapidly carrying signals through the vascular endothelium in response to local stimuli. This cell-to-cell communication is negatively impacted during inflammation through the disruption of junctional integrity. Such disruption is associated with promoting the onset of cardiovascular diseases as a result of altered microvascular blood flow regulation. Therefore, understanding the mechanisms how inflammation drives microvascular dysfunction and compounds that mitigate such inflammation and dysfunction are of great interest for development. As such we aimed to investigate extracts of mushrooms as potential novel compounds. Using intravital microscopy, the medicinal mushroom, Inonotus obliquus was observed, to attenuate histamine-induced inflammation conducted vasodilation in second-order arterioles in the gluteus maximus muscle of C57BL/6 mice. Mast cell activation by C48/80 similarly disrupted endothelial junctions and conducted vasodilation but only histamine was blocked by the histamine antagonist, pyrilamine not C48/80 suggesting the importance of mast cell activation. Data presented here supports that histamine induced inflammation is a major disruptor of junctional integrity, and highlights the important anti-inflammatory properties of Inonotus obliquus focusing future assessment of mast cells as putative target for Inonotus obliquus.


Histamine H

G G Bruer, P Hagedorn, M Kietzmann, A F Tohamy, V Filor, E Schultz, S Mielke-Kuschow, J Meissner
PMID: 30744618   DOI: 10.1186/s12917-019-1797-9

Abstract

H
receptor antagonists are commonly used for the treatment of allergic diseases. The aim of this study was to find out, if antihistaminic compounds like mepyramine have the ability to influence the activity of antibacterials. Therefore, the checkerboard method was chosen to detect these possible effects in vitro. Studies were performed with two different Escherichia coli (E. coli) strains as test microbes, treated with antibacterials in combination with mepyramine.
The minimum inhibitory concentration (MIC) of E. coli ATCC® 25922™ and E. coli PIG 01 was reduced by combinations of the tested antibacterials with mepyramine.
These results have to be confirmed in vivo, before the use of antihistamines should be considered as potential way to minimize the amount of used antibacterials for treatment of E. coli infections.


Simultaneous Determination of Dexpanthenol, Lidocaine Hydrochloride, Mepyramine Maleate and their Related Substances by a RP-HPLC Method in Topical Dosage Forms

A Doganay, B Koksel, S O Gundogdu, Y Capan
PMID: 30085004   DOI: 10.1093/chromsci/bmy067

Abstract

The pharmaceutical combination of dexpanthenol (DPA), lidocaine hydrochloride (LIH) and mepyramine maleate (MAM) is used for their anti-allergic, anti-inflammatory, anti-pruritic, anesthetic and antiseptic properties. The present study was aimed to develop and validate a new, first and rapid high performance liquid chromatographic method for simultaneous determination of DPA, LIH and MAM in the presence of their stress-induced degradation products in pharmaceutical gel/fluigel formulations. The chromatographic separation was performed on an Inertsil ODS-3 V, 250 × 4.6 mm (5 μm) column using a gradient mobile phase of an aqueous solution of ammonium acetate (0.01 M) and methanol mixture at gradient flow rates of 1.3 mL/min and 1.5 mL/min with detection at 230 nm. The retention times for DPA, LIH and MAM were ~3.28 min, 11.67 min and 12.99 min, respectively. The method was validated in accordance with International Conference on Harmonisation guidelines. Calibration curves were linear in the ranges of 9-54 μg/mL for MAM and LIH and 30-180 μg/mL for DPA with satisfactory correlation coefficients (R2 > 0.999). The mean % recoveries obtained were found to be 99.9% for MAM, 100.3% for LIH and 99.3% for DPA. Precision % RSD was <2. Robustness results were uniform, there were no marked changes, so method is highly validated. All drugs were subjected to stress conditions and degradation products were separated with acceptable peak tailing (T ≤ 2) and good resolution (Rs > 2). The validated method therefore can be adapted for quality control procedures of the drugs in pharmaceutical dosage forms and their stability studies.


[Research progress of pyrilamine-sensitive H~+/OC antiporter]

Xin-yi Wang, Zhi-rong Zhang
PMID: 29878742   DOI:

Abstract

In recent years, a new type of organic cation transporter has been found to transport organic cation drugs like pyrilamine, diphenhydramine and oxycodone in brain capillary endothelial cells, Caco-2 cells and other cells. Its transport activity can not be inhibited by typical organic cation transporter substrates or inhibitors, and its transport characteristics are different from those reported for the organic cation transporters, such as organic cation transporters (OCTs), organic cation/carnitine transporters (OCTNs), multidrug and toxin extrusion transporters (MATE) and the plasma membrane monoamine transporter (PMAT). It is a novel organic cation transporter, called pyrilamine-sensitive H(+)/OC antiporter. This review will present a comprehensive summary to elaborate the transport characteristics, structure of the substrates, tissue expression and the differences with other organic cation transporters.


Probe dependency in the determination of ligand binding kinetics at a prototypical G protein-coupled receptor

Reggie Bosma, Leigh A Stoddart, Victoria Georgi, Monica Bouzo-Lorenzo, Nick Bushby, Loretta Inkoom, Michael J Waring, Stephen J Briddon, Henry F Vischer, Robert J Sheppard, Amaury Fernández-Montalván, Stephen J Hill, Rob Leurs
PMID: 31133718   DOI: 10.1038/s41598-019-44025-5

Abstract

Drug-target binding kinetics are suggested to be important parameters for the prediction of in vivo drug-efficacy. For G protein-coupled receptors (GPCRs), the binding kinetics of ligands are typically determined using association binding experiments in competition with radiolabelled probes, followed by analysis with the widely used competitive binding kinetics theory developed by Motulsky and Mahan. Despite this, the influence of the radioligand binding kinetics on the kinetic parameters derived for the ligands tested is often overlooked. To address this, binding rate constants for a series of histamine H
receptor (H
R) antagonists were determined using radioligands with either slow (low k
) or fast (high k
) dissociation characteristics. A correlation was observed between the probe-specific datasets for the kinetic binding affinities, association rate constants and dissociation rate constants. However, the magnitude and accuracy of the binding rate constant-values was highly dependent on the used radioligand probe. Further analysis using recently developed fluorescent binding methods corroborates the finding that the Motulsky-Mahan methodology is limited by the employed assay conditions. The presented data suggest that kinetic parameters of GPCR ligands depend largely on the characteristics of the probe used and results should therefore be viewed within the experimental context and limitations of the applied methodology.


Histamine modulation of urinary bladder urothelium, lamina propria and detrusor contractile activity via H1 and H2 receptors

Zane Stromberga, Russ Chess-Williams, Christian Moro
PMID: 30846750   DOI: 10.1038/s41598-019-40384-1

Abstract

The mechanisms underlying bladder contractile disorders such as overactive bladder are not fully understood, and there is limited understanding of the receptor systems modulating spontaneous bladder contractions. We investigated the potential for histamine to have a role in mediating contractility of the urothelium with lamina propria (U&LP) or detrusor via the H1-H4 histamine receptor subtypes. Isolated strips of porcine U&LP or detrusor smooth muscle were mounted in gassed Krebs-bicarbonate solution and responses to histamine obtained in the absence and presence of selective receptor antagonists. The presence of histamine increases the frequency of U&LP spontaneous phasic contractions and baseline tensions. In response to histamine, H1-antagonists pyrilamine, fexofenadine and cyproheptadine were effective at inhibiting contractile responses. Cimetidine (H2-antagonist) enhanced increases in baseline tension in response histamine, whereas amthamine (H2-agonist) induced relaxation. Although thioperamide (H3/H4-antagonist) increased baseline tension responses to histamine, selective H1/H2-receptor antagonism revealed no influence of these receptors. In detrusor preparations, pyrilamine, fexofenadine and cyproheptadine were effective at inhibiting baseline tension increases in response to histamine. Our findings provide evidence that histamine produces contractile responses both in the U&LP and detrusor via the H1-receptor, and this response is significantly inhibited by activation of the H2-receptor in the U&LP but not the detrusor.


Silencing of H4R inhibits the production of IL-1β through SAPK/JNK signaling in human mast cells

Angel Jemima Ebenezer, Kavya Prasad, Sanjana Rajan, Elden Berla Thangam
PMID: 29863427   DOI: 10.1080/10799893.2018.1468783

Abstract

Mast cell (MC) activation through H4R releases various inflammatory mediators which are associated with allergic asthma.
To investigate the siRNA-mediated gene silencing effect of H4R on human mast cells (HMCs) functions and the activation of stress-activated protein kinases (SAPK)/jun amino-terminal kinases (JNK) signaling pathways for the release of ineterleukin-1β (IL-1β) in HMCs.
H4R expression was analyzed by RT-PCR and western blotting in human mast cell line-1 (HMC-1) cells and H4RsiRNA transfected cells. The effect of H4RsiRNA and H4R-antagonist on H4R mediated MC functions such as intracellular Ca
release, degranulation, IL-6 and IL-1β release, and the activation SAPK/JNK signaling pathways were studied. HMC-1 cells were stimulated with 10 μM of histamine (His) and 4-methylhistamine (4-MH) and pretreated individually with H4R-antagonist JNJ7777120 (JNJ), histamine H1 receptor (H1R)-antagonist mepyramine, and signaling molecule inhibitors SP600125 (SP) and Bay117082.
We found that the HMC-1 cells expressed H4R and H4RsiRNA treatment down regulated the H4R expression in HMC-1 cells. Both His and 4-MH induced the intracellular Ca
release and degranulation whereas; H4R siRNA and JNJ inhibited the effect. Furthermore, the activation of H4R caused the phosphorylation of SAPK/JNK pathways. H4R gene silencing and pretreatment with SP and JNJ decreased His and 4-MH induced phosphorylation of SAPK/JNK. We found that the activation of H4R caused the release of IL-1β (124.22 pg/ml) and IL-6 (122.50 pg/ml) on HMC-1 cells. Whereas, SAPK/JNK inhibitor (68.36 pg/ml) inhibited the H4R mediated IL-1β release.
Taken together, the silencing of H4R inhibited the H4R mediated MC functions and SAPK/JNK phosphorylation. Furthermore, the H4R activation utilized SAPK/JNK signaling pathway for IL-1β release in HMC-1 cells.


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